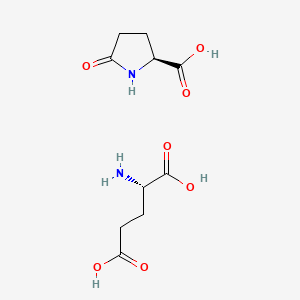
1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their vibrant colors and are often used as dyes and pigments. This particular compound is characterized by its two methoxy groups and two 4-methylphenylamino groups attached to the anthracenedione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone as the core structure.
Amination: The 4 and 8 positions are then functionalized with 4-methylphenylamino groups. This can be done through nucleophilic aromatic substitution reactions using 4-methylphenylamine and appropriate catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinones or other reduced forms.
Substitution: The methoxy and amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor or intermediate in the synthesis of other organic compounds.
Biology: May be studied for its biological activity and potential therapeutic effects.
Medicine: Could be investigated for its pharmacological properties and potential use in drug development.
Industry: Used as a dye or pigment in the textile and printing industries.
Wirkmechanismus
The mechanism of action of 1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione involves its interaction with molecular targets and pathways. The methoxy and amino groups may play a role in its binding to specific enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dimethoxyanthraquinone: Lacks the amino groups but has similar methoxy substitutions.
4,8-Diaminoanthraquinone: Contains amino groups but lacks methoxy substitutions.
Anthraquinone: The parent compound without any substitutions.
Uniqueness
1,5-Dimethoxy-4,8-bis((4-methylphenyl)amino)-9,10-anthracenedione is unique due to the combination of methoxy and amino groups, which may confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
144860-31-1 |
|---|---|
Molekularformel |
C30H26N2O4 |
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
1,5-dimethoxy-4,8-bis(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C30H26N2O4/c1-17-5-9-19(10-6-17)31-21-13-15-23(35-3)27-25(21)29(33)28-24(36-4)16-14-22(26(28)30(27)34)32-20-11-7-18(2)8-12-20/h5-16,31-32H,1-4H3 |
InChI-Schlüssel |
QHCZHAGYTBWRIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)OC)C(=O)C4=C(C=CC(=C4C3=O)OC)NC5=CC=C(C=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B12677530.png)
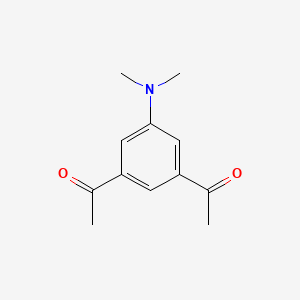
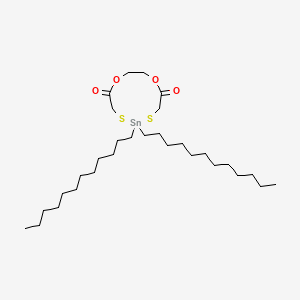
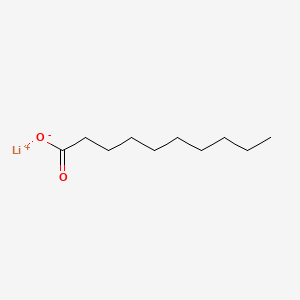
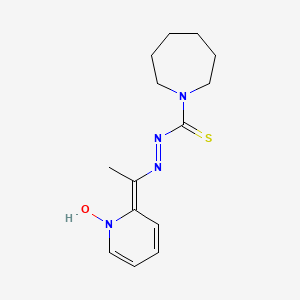

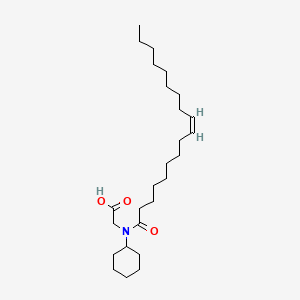
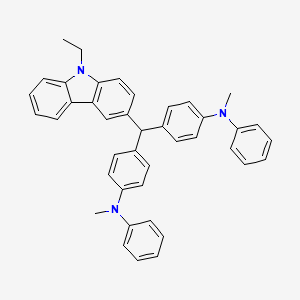

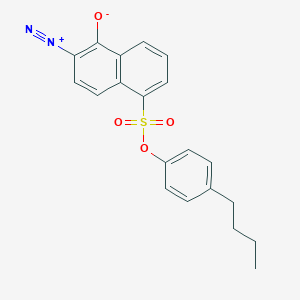
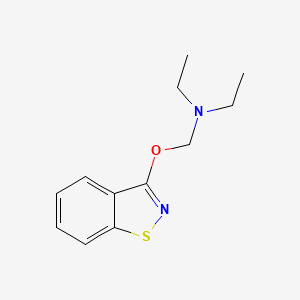

![4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide](/img/structure/B12677594.png)
